molecular formula C16H22BrNO3S B2688973 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine CAS No. 1798029-99-8

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2688973
CAS No.: 1798029-99-8
M. Wt: 388.32
InChI Key: SKPDAHPMSRHFFV-UHFFFAOYSA-N
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Description

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-bromobenzoyl group and a 2-methylpropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. This is followed by the sulfonylation of the resulting intermediate with 2-methylpropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The bromobenzoyl group may interact with enzymes or receptors, while the sulfonyl group can enhance the compound’s solubility and stability. The piperidine ring provides a scaffold that can be modified to improve binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
  • 1-(2-fluorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
  • 1-(2-iodobenzoyl)-4-(2-methylpropanesulfonyl)piperidine

Uniqueness

1-(2-bromobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to different biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-bromophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPDAHPMSRHFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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